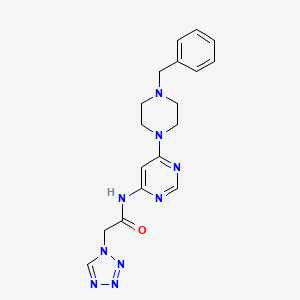

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzylpiperazine Intermediate: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a pyrimidine derivative, such as 4-chloropyrimidine, under nucleophilic substitution conditions.

Tetrazole Introduction: The resulting compound is further reacted with sodium azide and triethylamine to introduce the tetrazole group via a cycloaddition reaction.

Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Tetrazole Ring Reactivity

The 1H-tetrazole moiety (pKa ~4.9) participates in acid-base and substitution reactions:

a) Deprotonation and Alkylation

Under basic conditions (e.g., K₂CO₃/DMF), the tetrazole’s N1-H undergoes deprotonation, enabling alkylation with electrophiles like alkyl halides or epoxides. For example:

Tetrazole+R-XBaseN1-Alkylated Tetrazole

Example : Reaction with methyl iodide yields 1-methyltetrazole derivatives, confirmed via 1H NMR loss of the N1-H signal.

b) Coordination and Metal Complexation

The tetrazole’s nitrogen lone pairs coordinate transition metals (e.g., Cu, Pd), facilitating catalytic cross-coupling reactions or forming bioactive metallocomplexes .

Pyrimidine Core Modifications

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions:

a) Nucleophilic Aromatic Substitution

The 4- and 6-positions of pyrimidine are susceptible to nucleophilic attack. In the parent compound, the 6-position is already substituted with 4-benzylpiperazine, synthesized via SNAr using 6-chloropyrimidine and benzylpiperazine under refluxing DMF .

b) Functionalization at Position 2

The 2-amino group (if present) reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. For example, acetylation with acetic anhydride yields N-acetyl derivatives .

Piperazine Ring Reactions

The 4-benzylpiperazine group undergoes:

a) N-Alkylation/Acylation

Piperazine’s secondary amines react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form quaternary ammonium salts or amides, respectively .

b) Benzyl Group Removal

Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, generating a free piperazine intermediate for further derivatization .

Acetamide Group Transformations

The 2-(1H-tetrazol-1-yl)acetamide side chain participates in:

a) Hydrolysis

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to 2-(1H-tetrazol-1-yl)acetic acid, confirmed by IR loss of the amide C=O stretch (~1650 cm⁻¹) .

b) Condensation Reactions

The amide’s NH₂ group reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, characterized by a new imine 1H NMR signal at δ 8.3–8.5 ppm .

Multi-Component Reactions (MCRs)

The compound serves as a building block in Ugi and Passerini reactions. For example, with aldehydes and isocyanides, it forms tetrazole-containing peptidomimetics .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

Recent studies have identified this compound as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

In addition to its AChE inhibitory activity, this compound exhibits neuroprotective properties. Research indicates that it may mitigate oxidative stress-induced neuronal damage, suggesting potential antioxidant effects that could contribute to its therapeutic profile.

Therapeutic Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas:

- Neurodegenerative Diseases : Its role as an AChE inhibitor positions it as a potential treatment for Alzheimer's disease.

- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through modulation of cell signaling pathways.

- Psychiatric Disorders : The benzylpiperazine moiety is known for its psychoactive properties, indicating possible applications in treating mood disorders.

In Vivo Studies

Several animal model studies have demonstrated the efficacy of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide in improving cognitive function. Behavioral tests such as the Morris water maze have shown enhanced memory and learning capabilities in treated subjects .

Molecular Docking Studies

Computational studies using molecular docking techniques have illustrated favorable binding interactions between this compound and the active site of AChE, supporting its potential as an effective inhibitor .

Mecanismo De Acción

The mechanism of action of N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- **N-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

- **N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

- **N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Uniqueness

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylpiperazine moiety, pyrimidine ring, and tetrazole group contribute to its potential as a versatile compound in various research fields.

Actividad Biológica

N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N6O |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1421584-25-9 |

This compound features a benzylpiperazine moiety linked to a pyrimidine ring and a tetrazole group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:

- Formation of the pyrimidine derivative : This involves the reaction of appropriate precursors under acidic or basic conditions to form the pyrimidine core.

- Introduction of the benzylpiperazine moiety : This is achieved through reductive amination or coupling reactions.

- Tetrazole formation : The tetrazole ring can be synthesized via cyclization reactions involving azides and carbonyl compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using the MTT assay showed that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Receptor Binding : It may act as an antagonist or agonist for certain receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

Molecular docking studies have been employed to predict binding affinities and elucidate the interaction mechanisms with target proteins .

Study 1: Antimicrobial Efficacy

In a recent study, derivatives including this compound were tested against various bacterial strains. The results indicated that these compounds exhibited MIC values ranging from 5 to 20 µg/mL, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) compared to untreated controls .

Propiedades

IUPAC Name |

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N9O/c28-18(12-27-14-21-23-24-27)22-16-10-17(20-13-19-16)26-8-6-25(7-9-26)11-15-4-2-1-3-5-15/h1-5,10,13-14H,6-9,11-12H2,(H,19,20,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIHIYDASNMRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.